1,1'-Diethylferrocene

Descripción general

Descripción

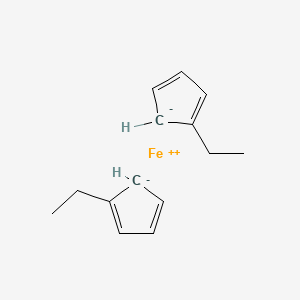

1,1’-Diethylferrocene, also known as Bis(ethylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C14H18Fe. It is a derivative of ferrocene, where two ethyl groups replace the hydrogen atoms on the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

1,1’-Diethylferrocene is an organometallic compound

Mode of Action

A study has shown that it reacts with peroxides in organic solvents . The reactivity of 1,1’-Diethylferrocene is significantly lower than that of some other ferrocene derivatives, and it undergoes oxidation at a notable rate only in the presence of Brønsted acids . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the targets’ function.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Diethylferrocene. For instance, the presence of Brønsted acids has been shown to increase its reactivity . Additionally, its insolubility in water could limit its use in aqueous environments .

Métodos De Preparación

1,1’-Diethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting acetylferrocene to yield 1,1’-diethylferrocene .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1,1’-Diethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, strong acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

1,1’-Diethylferrocene can be compared with other ferrocene derivatives, such as:

Ferrocene: The parent compound, ferrocene, lacks the ethyl groups and has different reactivity and stability profiles.

1,1’-Diacetylferrocene: This compound has acetyl groups instead of ethyl groups, leading to different chemical properties and applications.

Vinylferrocene: The presence of vinyl groups in this compound imparts unique reactivity, particularly in polymerization reactions.

The uniqueness of 1,1’-Diethylferrocene lies in its balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Actividad Biológica

1,1'-Diethylferrocene (DEF) is a derivative of ferrocene, characterized by two ethyl groups attached to the ferrocene moiety. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique electrochemical properties and potential biological activities. This article explores the biological activity of DEF, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and is part of the ferrocene family, known for its metallocene structure. The presence of the ferrocene core provides redox-active properties, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.20 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that DEF demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .

Antifungal Activity

In another investigation, DEF was evaluated for its antifungal properties. The compound showed promising results against Candida albicans, with an IC50 value indicating effective inhibition of fungal growth. This suggests potential applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of DEF. In vitro studies using human cell lines revealed that DEF has a moderate cytotoxic effect at higher concentrations, but it remains relatively safe at therapeutic doses. The compound's ability to induce reactive oxygen species (ROS) in certain cell lines was noted as a possible mechanism for its cytotoxic effects .

The biological activity of this compound is largely attributed to its redox properties. The ability to undergo oxidation-reduction reactions allows DEF to interact with cellular components, leading to increased oxidative stress in microbial cells and potential disruption of their metabolic processes. This mechanism is similar to other ferrocene derivatives that have been studied for their antimicrobial effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Cormode et al. (2010) assessed the antimicrobial efficacy of various ferrocene derivatives, including DEF. The researchers found that DEF inhibited the growth of E. coli and S. aureus, suggesting that modifications to the ferrocene structure can enhance antimicrobial properties .

Case Study 2: Antifungal Activity

In a separate study focusing on antifungal activity, DEF was tested against several fungal strains. The results indicated that DEF not only inhibited growth but also affected fungal morphology, leading to cell lysis at higher concentrations .

Propiedades

IUPAC Name |

1-ethylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVWCLJWGEOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-97-8 | |

| Record name | Ferrocene, 1,1′-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylcyclopentadienyl)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.